Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a methoxyphenyl halide.
Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring and an aminopyridine group.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring with a boronate ester group.
Uniqueness
Tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
959236-25-0 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-13(14(17)10-18)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10,17H2,1-4H3 |
InChI Key |
GFFOEMWZSLZQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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